molecular formula C13H16N2O3 B7344242 N'-[[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methyl]oxamide

N'-[[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methyl]oxamide

Cat. No. B7344242
M. Wt: 248.28 g/mol
InChI Key: KJPPTTDFOAUROL-ONGXEEELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methyl]oxamide, commonly known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the late 1970s and has since been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes.

Mechanism of Action

MK-801 acts as a non-competitive antagonist of the N'-[[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methyl]oxamide receptor, binding to a site within the ion channel pore and blocking the flow of calcium ions into the cell. This results in a reduction in the excitatory activity of the neuron, and has been shown to be neuroprotective in various models of neurological damage.
Biochemical and physiological effects:
MK-801 has been shown to have a number of biochemical and physiological effects, including reducing the activity of the this compound receptor, increasing the release of dopamine and other neurotransmitters, and modulating the activity of various enzymes and signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MK-801 in lab experiments is its potency and selectivity for the N'-[[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methyl]oxamide receptor, which allows for precise manipulation of this receptor in a variety of experimental settings. However, there are also some limitations to its use, including potential off-target effects and the need for careful dosing and monitoring to avoid toxicity.

Future Directions

There are a number of exciting future directions for research involving MK-801, including the development of novel therapeutic agents targeting the N'-[[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methyl]oxamide receptor, the investigation of its role in various neurological and psychiatric disorders, and the development of new experimental models for studying the brain and its function. Additionally, there is ongoing research into the potential use of MK-801 as a tool for enhancing learning and memory processes, as well as for treating drug addiction and withdrawal.

Synthesis Methods

MK-801 can be synthesized using a multi-step process that involves the reaction of 3-methoxyphenylacetonitrile with cyclopropylmagnesium bromide to form the corresponding cyclopropyl ketone. This is then reacted with hydroxylamine hydrochloride to form the oxime, which is subsequently reduced to the amine using lithium aluminum hydride. The final step involves the reaction of the amine with oxalyl chloride and subsequent reaction with N-methylglycine methyl ester to form MK-801.

Scientific Research Applications

MK-801 has been widely used in scientific research to investigate the role of N'-[[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methyl]oxamide receptors in various physiological and pathological processes. It has been shown to be effective in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been used to study the role of this compound receptors in learning and memory processes, as well as in drug addiction and withdrawal.

properties

IUPAC Name

N'-[[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-18-10-4-2-3-8(5-10)11-6-9(11)7-15-13(17)12(14)16/h2-5,9,11H,6-7H2,1H3,(H2,14,16)(H,15,17)/t9-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPPTTDFOAUROL-ONGXEEELSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CC2CNC(=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H]2C[C@H]2CNC(=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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